molecular formula C17H17BrN2O2 B1389719 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide CAS No. 1138443-02-3

4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Katalognummer: B1389719
CAS-Nummer: 1138443-02-3
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: YQOMAGAKCNFVIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a brominated benzamide derivative characterized by an N-ethyl-N-phenyl substitution on the amide nitrogen and a 2-bromoacetyl group attached to the para position of the benzamide aromatic ring.

Eigenschaften

IUPAC Name

4-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-20(15-6-4-3-5-7-15)17(22)13-8-10-14(11-9-13)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMAGAKCNFVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Bromoacetyl-Substituted Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) R₁ R₂ Key Features
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide C₁₇H₁₇BrN₂O₂ 369.24 Ethyl Phenyl Bulky aryl-alkyl substitution; potential for enhanced lipophilicity
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide C₁₁H₁₃BrN₂O₂ 285.14 Methyl Methyl Compact substituents; lower molecular weight
4-[(2-Bromoacetyl)amino]-N-propylbenzamide C₁₂H₁₅BrN₂O₂ 299.17 Propyl H Mono-alkyl substitution; increased chain length
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide C₁₂H₁₅BrN₂O₂ 299.17 Butyl H Extended aliphatic chain; flexible conformation

Key Observations :

  • Compounds with N-aryl groups (e.g., phenyl, naphthyl) exhibit higher molecular weights and densities (e.g., 1.449 g/cm³ for N-ethyl-N-(1-naphthyl) analog ), suggesting similar trends for the phenyl variant.

Functional Group Comparisons

Bromoacetyl vs. Other Electrophilic Groups

  • Bromoacetyl : Found in the target compound and analogs like 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide , this group is highly reactive, facilitating nucleophilic substitutions (e.g., with thiols or amines).
  • Chloroacetyl : Absent in the evidence but commonly used in medicinal chemistry, chloroacetyl derivatives are less reactive than bromoacetyl, impacting reaction kinetics .

Anticonvulsant Benzamides

Reactivity

  • Alkylation Potential: The bromoacetyl group enables alkylation of nucleophilic residues (e.g., cysteine in enzymes), a feature exploited in probe molecules like Remodelin derivatives .
  • Stability : Bromoacetyl compounds are prone to hydrolysis under basic conditions, necessitating careful handling .

Biologische Aktivität

4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with bromoacetyl chloride in the presence of a base. The following steps outline a general synthetic route:

  • Starting Material : N-phenylbenzamide.
  • Reagent Addition : Bromoacetyl chloride is added to the solution containing N-phenylbenzamide.
  • Reaction Conditions : The reaction is conducted under controlled temperatures to optimize yield.
  • Purification : The product is purified using recrystallization or chromatography.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, exhibit antiviral properties against various strains of viruses. In particular, studies have shown that certain derivatives possess significant activity against Enterovirus 71 (EV71), with IC50 values ranging from low micromolar concentrations (5.7 ± 0.8 μM to 12 ± 1.2 μM) . This suggests that modifications to the benzamide structure can enhance antiviral efficacy.

The mechanism by which 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide exerts its biological effects may involve interactions with viral proteins or cellular pathways critical for viral replication. For instance, it has been suggested that such compounds may inhibit viral RNA synthesis or interfere with viral entry into host cells.

Study on Enterovirus 71

In a study evaluating various N-phenylbenzamide derivatives, compound 1e demonstrated notable antiviral activity against multiple strains of EV71. The selectivity index (SI) values for this compound were found to be comparable or superior to those of established antiviral agents like pirodavir . This indicates a promising profile for further development as an antiviral therapeutic.

Trypanocidal Activity

Another significant area of research involves the activity of similar compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds from this class have shown curative effects in mouse models, suggesting potential for treating parasitic infections . The proposed mechanism involves disrupting DNA binding proteins essential for the parasite's survival.

Data Table: Biological Activity Summary

Compound NameTarget PathogenIC50 (μM)Selectivity Index
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamideEnterovirus 715.7 - 12>16
N-phenylbenzamide derivativeTrypanosoma brucei<1>1400

Q & A

Q. What are the common synthetic routes for 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via sequential alkylation and benzoylation. For example, alkylation of aniline derivatives (e.g., 4-chloroaniline) with protected aminoacetaldehyde (e.g., NN-Boc-2-aminoacetaldehyde) under reductive conditions (NaCNBH3_3, chloroform) is followed by benzoylation using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane with DIPEA as a base . Intermediates are purified via HPLC and characterized using 1H^1 \text{H} NMR, ESI-MS, and IR spectroscopy. For instance, 1H^1 \text{H} NMR signals at δ 7.23–7.10 ppm confirm aromatic protons, while ESI-MS data (e.g., m/zm/z 343.4 [M+H]+^+) validate molecular weights .

Q. How is the structural integrity of 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • NMR : Aromatic protons (δ 7.0–8.5 ppm), ethyl groups (δ 1.0–1.5 ppm for CH3_3, δ 3.0–4.0 ppm for N-CH2_2), and bromoacetyl signals (δ 4.0–4.5 ppm for BrCH2_2) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns (e.g., loss of NH3_3 observed as m/zm/z 326.2 [M–NH3_3+H]+^+) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

Q. What are the primary biological targets or applications studied for this compound?

  • Methodological Answer : The bromoacetyl group suggests potential as an alkylating agent in enzyme inhibition studies. For example, structurally similar benzamides are investigated as Trypanosoma brucei inhibitors, targeting parasite-specific enzymes like trypanothione reductase . Biological assays (e.g., IC50_{50} determination via fluorometric or colorimetric methods) are used to evaluate potency. Parallel studies may explore anticancer activity by assessing DNA crosslinking or apoptosis induction .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the bromoacetyl group) .
  • Catalytic Optimization : Use Pd/C or organocatalysts to enhance benzoylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low-temperature conditions (<4°C) minimize decomposition .

Q. How do researchers resolve conflicting NMR data caused by signal overlap or dynamic effects?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1 \text{H}-13C^{13} \text{C} signals to assign ambiguous peaks (e.g., distinguishing N-ethyl from aromatic protons) .
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in the ethyl group) by observing signal coalescence at elevated temperatures .
  • Crystallographic Validation : Cross-referencing NMR assignments with X-ray structures resolves ambiguities in proton environments .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituents (e.g., trifluoromethyl, chloro) to assess impacts on lipophilicity and target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites, guiding synthetic priorities .
  • Bioisosteric Replacement : Replace the bromoacetyl group with electrophilic moieties (e.g., α,β-unsaturated ketones) to modulate reactivity .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodological Answer :
  • Hydrolytic Stability Assays : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC-MS. The bromoacetyl group’s susceptibility to nucleophilic attack (e.g., by glutathione) is quantified .
  • Metabolic Stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated metabolism, with LC-MS/MS tracking metabolite formation .

Q. What advanced analytical methods are used to detect trace impurities in synthesized batches?

  • Methodological Answer :
  • UHPLC-HRMS : Detects impurities at <0.1% levels using high-resolution mass accuracy (e.g., Q-Exactive Orbitrap) .
  • ICP-MS : Quantifies heavy metal residues (e.g., Pd from catalysts) to ensure compliance with ICH guidelines .

Data Interpretation and Contradictions

Q. How are contradictions in biological activity data between in vitro and in vivo studies addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding, logPP, and bioavailability to explain discrepancies (e.g., poor in vivo efficacy due to rapid clearance) .
  • Metabolite Identification : Use HRMS/MS to identify active/inactive metabolites that alter in vivo outcomes .

Q. What statistical frameworks are applied to validate reproducibility in SAR studies?

  • Methodological Answer :
  • Multivariate Analysis : PCA or PLS-DA models differentiate active/inactive compounds based on physicochemical descriptors (e.g., ClogPP, polar surface area) .
  • Dose-Response Modeling : Four-parameter logistic curves (e.g., GraphPad Prism) quantify potency variability across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.